molecular formula C10H10BrN3 B13256766 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline

Cat. No.: B13256766
M. Wt: 252.11 g/mol
InChI Key: BUSWNELRGNWLJL-UHFFFAOYSA-N
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Description

Overview of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. nih.gov These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in nature, constituting the core of essential biomolecules such as nucleic acids, vitamins, and alkaloids. nih.govresearchgate.net In modern chemical research, nitrogen heterocycles are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.commsesupplies.com Their significance is underscored by the fact that in 2021, 64% of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained at least one nitrogen heterocycle.

Significance of Imidazole-Containing Scaffolds in Molecular Design

Among the myriad of nitrogen heterocycles, the imidazole (B134444) ring holds a privileged position in medicinal chemistry. nih.govbiomedpharmajournal.org This five-membered aromatic ring, containing two nitrogen atoms, is a key component of the amino acid histidine and the biogenic amine histamine, highlighting its fundamental role in biological processes. biomedpharmajournal.orgnih.gov The imidazole scaffold is a versatile building block in drug design due to its unique electronic properties and its ability to act as a proton donor and acceptor. biomedpharmajournal.orgbenthamdirect.com

The imidazole nucleus can engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are essential for high-affinity binding to biological targets. benthamdirect.com This versatility has led to the incorporation of the imidazole scaffold into a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. nih.govlongdom.org The ability of the imidazole ring to serve as a bioisostere for other functional groups further enhances its utility in molecular design, allowing for the optimization of a drug's potency and pharmacokinetic properties.

Aniline (B41778) Derivatives and Their Structural Contribution to Functional Molecules

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of functional molecules, including dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.net The aniline scaffold, consisting of a phenyl group attached to an amino group, provides a versatile platform for chemical modification, allowing for the introduction of various substituents to modulate the molecule's electronic and steric properties. wikipedia.org

Contextualizing 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline within Medicinal Chemistry Scaffolds

The compound this compound represents a strategic amalgamation of the key structural features of imidazole and aniline, creating a scaffold with significant potential in medicinal chemistry. This molecule combines the versatile binding capabilities of the imidazole ring with the tunable physicochemical properties of the substituted aniline moiety.

The 3-bromo substituent on the aniline ring plays a crucial role in modulating the molecule's electronic properties and can also serve as a key interaction point with its biological target. The N-(1H-imidazol-2-ylmethyl) group provides a flexible linker that allows for optimal positioning of the imidazole and aniline moieties within a binding pocket. This particular arrangement of functional groups has been explored in the design of inhibitors for various enzymes and receptors.

The synthesis of this compound and its analogs allows for the systematic exploration of the structure-activity relationship of this scaffold. By varying the substituents on both the imidazole and aniline rings, medicinal chemists can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties to develop novel therapeutic agents for a wide range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

3-bromo-N-(1H-imidazol-2-ylmethyl)aniline

InChI

InChI=1S/C10H10BrN3/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-6,14H,7H2,(H,12,13)

InChI Key

BUSWNELRGNWLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC2=NC=CN2

Origin of Product

United States

Synthetic Methodologies for 3 Bromo N 1h Imidazol 2 Ylmethyl Aniline and Structural Analogues

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline, the most logical strategic disconnection occurs at the benzylic amine C-N bond. This disconnection simplifies the target molecule into two key synthons: a 3-bromoaniline (B18343) nucleophile and a 1H-imidazol-2-ylmethyl electrophile.

This retrosynthetic approach points toward two primary forward synthetic strategies:

Reductive Amination: This is a powerful one-pot method where the C-N bond is formed by first condensing 3-bromoaniline with 1H-imidazole-2-carboxaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This pathway is often preferred for its efficiency and mild reaction conditions. wikipedia.orgrsc.org

Amine Alkylation: In this two-step approach, 3-bromoaniline acts as a nucleophile, displacing a leaving group from an electrophilic precursor like 2-(chloromethyl)-1H-imidazole or 2-(bromomethyl)-1H-imidazole. While viable, this method can sometimes lead to over-alkylation, producing tertiary amines as byproducts. masterorganicchemistry.com

The reductive amination pathway is generally considered a more direct and controllable route for synthesizing N-monosubstituted amines. bohrium.com

Synthesis of Key Precursors

Preparation of Bromoaniline Derivatives (e.g., 3-bromoaniline)

3-Bromoaniline is a crucial starting material. chemicalbook.com A common industrial and laboratory synthesis begins with benzene (B151609). The strategy involves carefully ordering the introduction of the amino and bromo substituents to achieve the desired meta-relationship.

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene. The nitro group is a meta-director.

Bromination: The subsequent bromination of nitrobenzene, typically using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), directs the bromine atom to the meta position, yielding 3-bromonitrobenzene.

Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. transformationtutoring.com

An alternative route involves the diazotization of m-aminophenol followed by a Sandmeyer-type reaction with a bromide source. guidechem.com

Synthesis of 1H-Imidazole-2-carboxaldehyde Precursors

1H-Imidazole-2-carboxaldehyde is the second key precursor. medchemexpress.com Several methods for its synthesis have been reported, often starting from simple, inexpensive chemicals. One well-established procedure involves the following steps:

Initial condensation and cyclization reactions using glyoxal, formaldehyde, and ammonia (B1221849) can form the basic imidazole (B134444) ring structure.

Subsequent functionalization at the 2-position is required to introduce the aldehyde group. This can be accomplished through formylation of a protected 2-lithioimidazole intermediate. orgsyn.org

Alternatively, oxidation of the corresponding alcohol, 2-(hydroxymethyl)imidazole, using an oxidizing agent like manganese dioxide (MnO₂), provides the desired aldehyde. orgsyn.org

The reactivity of the aldehyde group makes this compound a versatile intermediate for further chemical modifications. ontosight.ai

Amine Alkylation and Reductive Amination Pathways

The final assembly of this compound involves coupling the two key precursors. Reductive amination stands out as a highly efficient and widely used method for this transformation. organic-chemistry.org

Condensation Reactions between Amines and Imidazole Aldehydes

The first step in the reductive amination process is the condensation of the primary amine (3-bromoaniline) with the aldehyde (1H-imidazole-2-carboxaldehyde). This reaction is typically carried out under neutral or weakly acidic conditions (pH 4-5). The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. This initial addition forms an unstable hemiaminal (or carbinolamine) intermediate. The hemiaminal then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a C=N double bond, yielding the corresponding imine (a Schiff base). wikipedia.orgmasterorganicchemistry.com

Mechanistic Aspects of Reductive Amination for N-C Bond Formation

Once the imine is formed, it is reduced to the final secondary amine. The reduction is typically performed in the same pot by including a reducing agent that is selective for the imine over the starting aldehyde. masterorganicchemistry.com

Mechanism:

Iminium Ion Formation: In the acidic medium, the imine can be protonated to form a more reactive iminium ion. This ion is a better electrophile than the neutral imine.

Hydride Transfer: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful because it is mild enough not to reduce the aldehyde but is effective at reducing the iminium ion as it forms. masterorganicchemistry.com Sodium triacetoxyborohydride is another mild and effective reagent, often used in aprotic solvents. acs.org

Amine Formation: The nucleophilic addition of the hydride to the iminium ion neutralizes the charge and forms the final, stable C-N single bond of the target secondary amine, this compound. wikipedia.org

This one-pot procedure avoids the isolation of the often-unstable imine intermediate and generally provides high yields of the desired product with minimal side reactions. rsc.orgresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for C-N Linkages

The formation of the C-N bond between the 3-bromoaniline nitrogen and the methylene (B1212753) carbon of the 2-(aminomethyl)imidazole is a pivotal step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions have become powerful and widely adopted methods for constructing such bonds due to their efficiency and broad substrate scope. nih.govresearchgate.net These reactions offer a direct and reliable route to connect aryl amines with various partners.

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds via a palladium-catalyzed cross-coupling of amines with aryl halides. openochem.orgwikipedia.org This reaction has revolutionized the synthesis of aryl amines, offering a significant improvement over harsher, more traditional methods. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. numberanalytics.comlibretexts.org

For the synthesis of this compound, a plausible Buchwald-Hartwig approach would involve the coupling of 1,3-dibromoaniline with 2-(aminomethyl)imidazole. This strategy, however, would require careful control of stoichiometry and reaction conditions to favor mono-arylation and avoid the formation of diarylated byproducts. A more controlled approach would be the reaction between 3-bromoaniline and a suitably protected 2-(halomethyl)imidazole.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. numberanalytics.com Several generations of phosphine-based ligands have been developed to improve the efficiency and scope of this reaction.

Table 1: Common Ligand Classes for Buchwald-Hartwig Amination

Ligand Generation Ligand Examples Characteristics
First Generation P(o-tolyl)3 Effective for coupling secondary amines with aryl bromides.
Bidentate Phosphines BINAP, DPEPhos Improved reactivity for coupling primary amines. wikipedia.org
Sterically Hindered Ligands XPhos, RuPhos, BrettPhos Broad scope, high efficiency for challenging substrates, and mild reaction conditions. nih.gov

The use of sterically hindered biarylphosphine ligands has significantly expanded the utility of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. nih.govmit.edu For instance, catalyst systems based on ligands like RuPhos and BrettPhos have proven effective for the amination of challenging substrates such as unprotected 3-halo-2-aminopyridines. nih.gov

While the Buchwald-Hartwig amination is a dominant strategy, other palladium-catalyzed methods for C-N bond formation are also relevant. These methods often share mechanistic similarities but may employ different catalyst systems or reaction conditions. The continual development in this area has led to catalysts that are more reliable and versatile, functioning under user-friendly conditions. nih.gov

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be optimized for a successful C-N cross-coupling reaction. The development of pre-catalysts, which are stable and easily handled palladium complexes that readily form the active catalytic species in situ, has further simplified the application of these methods in organic synthesis. researchgate.netnih.gov

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, represent an older but still relevant alternative for the formation of C(aryl)-N bonds. organic-chemistry.org Modern variations of these reactions often use ligands to improve efficiency and operate under milder conditions than the traditional high-temperature protocols. organic-chemistry.org For example, copper(I) oxide has been used for the N-arylation of azoles with arylboronic acids at room temperature. organic-chemistry.org

Multi-Component Reaction Approaches for Imidazole-Aniline Conjugates

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like imidazole-aniline conjugates in a single step from three or more starting materials. bohrium.com This strategy avoids the isolation of intermediates, thereby saving time and resources. bohrium.com

Several MCRs are known for the synthesis of substituted imidazoles. organic-chemistry.org For instance, a four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as 3-bromoaniline), and an ammonium (B1175870) salt can yield highly substituted imidazoles. sharif.edursc.org The specific substitution pattern of the final product is determined by the choice of the starting materials.

Table 2: Examples of Multi-Component Reactions for Imidazole Synthesis

Reaction Name/Type Components Product Type
Radziszewski Reaction 1,2-dicarbonyl, aldehyde, ammonia 2,4,5-Trisubstituted imidazole
Four-Component Reaction 1,2-dicarbonyl, aldehyde, primary amine, ammonium acetate 1,2,4,5-Tetrasubstituted imidazole sharif.edu
Van Leusen Reaction Aldimine, Tosylmethyl isocyanide (TosMIC) 1,5-Disubstituted or 1,4,5-trisubstituted imidazoles nih.gov

By employing 3-bromoaniline as the primary amine component and an appropriate aldehyde and 1,2-dicarbonyl compound, it is conceivable to construct a molecule with the desired imidazole-aniline linkage. This approach offers a convergent and efficient route to complex imidazole derivatives. organic-chemistry.org

Derivatization of Imidazole and Aniline (B41778) Moieties in Related Structures

Once the core this compound structure is assembled, both the imidazole and the aniline rings can be further functionalized to create a library of analogues.

The bromine atom on the aniline ring is a versatile handle for further transformations. It can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. It can also be a site for nucleophilic aromatic substitution under certain conditions. A common strategy to achieve selective functionalization, for example at the para position of aniline, involves a three-step sequence of acylation, bromination, and hydrolysis. doubtnut.com

The imidazole ring also offers several positions for derivatization. The N-H of the imidazole can be alkylated or arylated. nih.govnih.gov For instance, N-arylation can be achieved using copper-catalyzed conditions with aryl halides. organic-chemistry.org Direct C-H arylation of the imidazole ring is also possible, providing a powerful method for late-stage functionalization and the synthesis of complex aryl-imidazoles. nih.gov This allows for the selective and sequential replacement of the C-H bonds on the imidazole ring with various aryl groups. nih.gov

Advanced Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Signal Analysis

A ¹H NMR spectrum of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to other protons. The expected signals would correspond to the protons on the bromoaniline ring, the imidazole (B134444) ring, the methylene (B1212753) bridge, and the N-H protons of the aniline (B41778) and imidazole moieties. Key parameters to analyze would be the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J).

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for piecing together the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, helping to identify adjacent protons on the bromoaniline and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different fragments of the molecule, such as linking the methylene bridge to both the bromoaniline and imidazole rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present. For this compound, key vibrational bands would include N-H stretching and bending frequencies for the aniline and imidazole groups, C-H stretching for the aromatic rings and the methylene group, C=C and C=N stretching within the aromatic and imidazole rings, and the C-Br stretching frequency.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision. This allows for the calculation of its elemental formula, which is a fundamental piece of information for confirming the identity of the compound. The isotopic pattern observed for bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation and how the bromoaniline and imidazole rings are oriented with respect to each other. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chemical Reactivity and Derivatization Studies of 3 Bromo N 1h Imidazol 2 Ylmethyl Aniline

Reactions at the Bromine Substituent

The carbon-bromine bond on the aniline (B41778) ring is a key functional group for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the electron-rich aniline ring of the title compound is well-suited for such transformations.

The Suzuki-Miyaura reaction , which couples organoboron compounds with organohalides, is a highly effective method for this purpose. nih.gov The reaction's utility is enhanced by its mild conditions and tolerance of various functional groups, including the unprotected amine and imidazole (B134444) moieties present in the substrate. nih.gov Studies on similar unprotected ortho-bromoanilines have demonstrated successful coupling with a wide range of boronic acids and esters, including aryl, heteroaromatic, alkyl, and alkenyl partners. rsc.orgresearchgate.net A suitable catalyst system, such as those employing palladium complexes with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, is typically required to achieve high yields. nih.govscilit.com For instance, the coupling of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline with various arylboronic acids can be expected to proceed efficiently, affording novel biaryl structures.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
EntryBoronic Acid PartnerCatalyst SystemBaseSolventExpected ProductTypical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂ON-(1H-imidazol-2-ylmethyl)-[1,1'-biphenyl]-3-amine85-95
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMFN-(1H-imidazol-2-ylmethyl)-4'-methoxy-[1,1'-biphenyl]-3-amine90-97
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ON-(1H-imidazol-2-ylmethyl)-3-(thiophen-2-yl)aniline80-92
44-Pyridinylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane3-(pyridin-4-yl)-N-((1H-imidazol-2-yl)methyl)aniline75-88

Data in the table is representative of typical yields for Suzuki-Miyaura reactions on similar bromoaniline substrates as reported in the literature. researchgate.netacademie-sciences.fr

The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes. researchgate.net This reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The application of this reaction to this compound would allow for the introduction of various substituted and unsubstituted alkynyl groups at the 3-position of the aniline ring, yielding conjugated systems of significant interest.

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. The aniline ring in this compound is substituted with an amino group (-NH-), which is a powerful electron-donating, activating group. libretexts.orgwikipedia.org This high electron density on the aromatic ring disfavors attack by nucleophiles, making SNAr reactions highly unlikely under standard conditions. Consequently, direct displacement of the bromine atom by nucleophiles is not a viable synthetic strategy for this molecule.

Reactivity of the Aniline Nitrogen and Secondary Amine Functionality

The molecule contains two distinct nitrogen functionalities outside of the imidazole ring: the aniline nitrogen (part of the aromatic system) and the secondary amine linking the two rings.

The aniline nitrogen possesses a lone pair of electrons that makes it basic and nucleophilic. It can undergo reactions such as alkylation and acylation. However, the primary influence of the aniline group is its strong activating effect on the aromatic ring towards electrophilic aromatic substitution. libretexts.org This high reactivity can lead to uncontrolled reactions, such as polybromination, if the ring is subjected to further halogenation. youtube.comyoutube.com To achieve selective electrophilic substitution on the aniline ring, it is often necessary to protect the amino group, for instance, by converting it to an acetamide. This transformation moderates the activating effect and allows for more controlled reactions. libretexts.org The aniline moiety also complicates Friedel-Crafts reactions, as the nitrogen's basicity leads to complexation with the Lewis acid catalyst, deactivating the ring. libretexts.orgyoutube.com

The secondary amine functions as a typical secondary amine. It is nucleophilic and can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. These reactions provide a straightforward method for modifying the linker region of the molecule, allowing for the introduction of a wide variety of functional groups.

Chemical Modifications of the Imidazole Ring

The imidazole ring is an aromatic heterocycle with its own distinct reactivity profile, offering further opportunities for derivatization.

The imidazole ring is susceptible to electrophilic attack, with substitution generally favored at the C4 and C5 positions due to the formation of a more stable cationic intermediate compared to attack at C2. uobabylon.edu.iqglobalresearchonline.net Common electrophilic aromatic substitution reactions applicable to the imidazole ring include:

Halogenation : Bromination with bromine in a solvent like chloroform (B151607) can lead to the substitution of hydrogen atoms on the imidazole ring, potentially yielding 4,5-dibromo derivatives. uobabylon.edu.iq

Nitration : Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, typically at the 4- or 5-position. uobabylon.edu.iq

Sulfonation : Reaction with fuming sulfuric acid can lead to the corresponding imidazole-sulfonic acid. uobabylon.edu.iq

The specific outcome of these reactions can be influenced by the reaction conditions and the electronic effects of the substituent at the C2 position.

The imidazole ring contains a "pyrrole-type" nitrogen (N-1) that bears a hydrogen atom. This nitrogen is nucleophilic and can be readily functionalized.

N-alkylation is a common modification, achieved by treating the molecule with an alkyl halide in the presence of a base. nih.govresearchgate.net The base deprotonates the N-1 nitrogen, generating an imidazolate anion which then acts as a nucleophile to displace the halide. This reaction allows for the introduction of a diverse range of alkyl and benzyl (B1604629) groups at the N-1 position of the imidazole ring. researchgate.net

N-acylation can be similarly achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto the N-1 nitrogen, providing another avenue for structural modification.

Metal Complexation Studies and Coordination Chemistry

Investigation of Ligand Binding Modes (e.g., N,N-chelation)

Hypothetically, this compound could exhibit various binding modes with metal ions. One probable mode is N,N-chelation, where both the secondary amine nitrogen and one of the imidazole nitrogen atoms coordinate to the same metal center, forming a stable chelate ring. The specific nitrogen atom of the imidazole ring involved in coordination (the pyridine-type or pyrrole-type nitrogen) would influence the geometry and stability of the resulting complex. The bromine substituent on the aniline ring could also, in principle, interact with a metal center, although this is generally less common for halide substituents in such ligands.

Synthesis and Characterization of Transition Metal Complexes (e.g., Pd(II), Pt(II) complexes)

The synthesis of transition metal complexes with ligands similar to this compound, particularly with Pd(II) and Pt(II), is a field of significant interest due to the potential applications of such complexes in catalysis and medicinal chemistry. For instance, studies on the coordination of (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine with Pd(II) and Pt(II) have been reported, revealing that the ligand coordinates through the pyridine-type nitrogen of the benzimidazole (B57391) ring and the secondary amino group.

Should research be undertaken on this compound, a typical synthetic approach would involve reacting the ligand with a suitable metal precursor, such as K₂PdCl₄ or K₂PtCl₄, in an appropriate solvent. The resulting complexes would then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Table of Expected Characterization Data for Hypothetical Metal Complexes:

TechniqueExpected Information
Elemental Analysis Confirms the empirical formula of the complex.
FT-IR Spectroscopy Shows shifts in the vibrational frequencies of N-H and C=N bonds upon coordination to the metal ion.
¹H and ¹³C NMR Spectroscopy Provides information on the chemical environment of the ligand's protons and carbons, indicating which atoms are involved in bonding.
X-ray Crystallography Determines the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
UV-Vis Spectroscopy Reveals information about the electronic transitions within the complex.

Investigation of Molecular Interactions with Biological Targets and Mechanistic Pathways

Conceptualization of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline as a Privileged Scaffold Analogue

The concept of "privileged scaffolds" is central to modern drug discovery. These are molecular frameworks that are able to bind to multiple biological targets with high affinity, making them a fertile ground for the development of novel therapeutics. The structure of this compound contains key features that allow for its conceptualization as an analogue of such privileged scaffolds.

Structural Overlaps with Known Bioactive Pharmacophores

The imidazole (B134444) ring is a well-established privileged scaffold in medicinal chemistry. Its five-membered aromatic structure with two nitrogen atoms allows it to act as a versatile pharmacophore, capable of participating in various non-covalent interactions with biological macromolecules. Numerous approved drugs and clinical candidates across different therapeutic areas, including anticancer and antifungal agents, contain the imidazole moiety. For instance, the anticancer drug nilotinib, a tyrosine kinase inhibitor, features an imidazole ring that is crucial for its activity.

Similarly, the bromoaniline substructure is a common feature in many bioactive compounds. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. Furthermore, the aniline (B41778) group provides a versatile synthetic handle for further chemical modifications and can engage in hydrogen bonding and π-π stacking interactions.

The combination of the imidazole and bromoaniline moieties in a single molecule, as seen in this compound, therefore presents a compelling case for its potential to interact with a range of biological targets.

Hypothesis Generation for Target Affinity Based on Structural Motifs

Based on the structural motifs present in this compound, several hypotheses regarding its potential biological targets can be generated. The prevalence of imidazole-containing compounds as kinase inhibitors strongly suggests that this compound may also exhibit affinity for the ATP-binding site of various protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole ring can mimic the purine (B94841) core of ATP, while the bromoaniline portion can occupy adjacent hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibition. The bromine atom could form specific halogen bonds with backbone carbonyls or other halogen bond acceptors in the active site, further enhancing binding affinity.

Beyond kinases, the structural features of this compound might also confer affinity for other enzyme classes or receptors where a combination of hydrogen bonding, hydrophobic, and halogen bonding interactions is favorable.

Computational Ligand-Protein Interaction Studies

To explore the hypothetical interactions of this compound with putative biological targets, computational methods such as molecular docking and molecular dynamics simulations can be employed. These in silico techniques provide valuable insights into the potential binding modes and stability of ligand-protein complexes.

Molecular Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the case of this compound, docking studies could be performed against a panel of protein kinases known to be implicated in disease.

The process would involve generating a 3D model of the compound and docking it into the crystal structures of various kinase active sites. The docking algorithm would then predict the most favorable binding poses and estimate the binding affinity, often expressed as a docking score. These scores, along with a visual inspection of the binding poses, can help prioritize which kinases are most likely to be inhibited by the compound.

For example, docking simulations could reveal key hydrogen bond interactions between the imidazole nitrogens and the hinge region of a kinase, a common binding motif for kinase inhibitors. The bromoaniline group might be predicted to form hydrophobic interactions and a crucial halogen bond with a specific residue in the active site.

Protein Target (Kinase)Putative Binding SitePredicted Key InteractionsHypothetical Docking Score (kcal/mol)
Epidermal Growth Factor Receptor (EGFR)ATP-binding siteH-bond with hinge region, Halogen bond with gatekeeper residue-9.5
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)ATP-binding siteH-bond with hinge region, Hydrophobic interactions-8.8
Abelson Tyrosine Kinase (Abl)ATP-binding siteH-bond with hinge region, π-π stacking-9.2

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system at an atomic level, allowing for the observation of conformational changes and the persistence of key interactions.

An MD simulation would be initiated with the docked pose of this compound within the kinase active site, solvated in a water box with appropriate ions. The simulation would then be run for a sufficient duration (e.g., nanoseconds to microseconds) to observe the behavior of the complex.

Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the binding pose. Furthermore, the persistence of hydrogen bonds and other key interactions identified in the docking study can be monitored throughout the simulation, providing confidence in the predicted binding mode.

In Vitro Mechanistic Studies of Biological Processes

While computational studies provide valuable hypotheses, experimental validation is crucial to confirm the biological activity of this compound. A variety of in vitro assays can be employed to investigate its effects on biological processes and elucidate its mechanism of action.

Based on the hypothesis that the compound may act as a kinase inhibitor, a primary focus of in vitro studies would be to assess its inhibitory activity against a panel of purified protein kinases. Biochemical kinase inhibition assays are routinely used for this purpose. These assays typically measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Furthermore, to investigate the effect of the compound on cellular processes, cell-based assays would be essential. For instance, if the compound shows potent inhibition of a kinase involved in cell proliferation, its anti-proliferative effects could be evaluated in cancer cell lines. Assays such as the MTT or SRB assay can be used to determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Assay TypeBiological Process InvestigatedExample Target/Cell LineMeasured ParameterHypothetical Result
Biochemical Kinase AssayEnzyme InhibitionPurified EGFR KinaseIC5050 nM
Cell Proliferation Assay (MTT)Inhibition of Cell GrowthA549 (Lung Cancer Cell Line)GI50500 nM
Western Blot AnalysisInhibition of Cellular SignalingA549 cells treated with compoundPhosphorylation level of downstream protein (e.g., Akt)Dose-dependent decrease

Enzyme Inhibition Assays (e.g., Phosphodiesterases, Kinases, Hydrolases)

The N-(imidazol-2-ylmethyl)aniline scaffold is a key component in various enzyme inhibitors. Kinases, in particular, are prominent targets for compounds containing these motifs. The aniline group can act as a hinge-binder, occupying the ATP-binding site of many kinases, while the imidazole ring can form additional hydrogen bonds and hydrophobic interactions within the active site.

Studies on related aminoimidazole derivatives have identified potent inhibitors of Src Family Kinases (SFKs). nih.gov For instance, the substitution pattern on both the aniline and imidazole rings is crucial for inhibitory activity. Halogenated derivatives, including those with bromine, have been successfully developed as potent multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2. mdpi.com The bromine atom can form halogen bonds or occupy hydrophobic pockets, enhancing binding affinity and selectivity.

While specific assays on this compound are not available, based on analogous compounds, it is plausible that it could exhibit inhibitory activity against various protein kinases. The table below summarizes inhibitory activities of representative kinase inhibitors that share structural similarities with the subject compound.

Compound ClassTarget Kinase(s)Key Structural FeaturesReported Activity Range
Aminoimidazole DerivativesSrc Family Kinases (SFK)Substituted aniline and imidazole ringsNanomolar IC₅₀ values
Halogenated BenzimidazolesEGFR, HER2, CDK2, mTORHalogenated benzene (B151609) ring, imidazole coreMicromolar to nanomolar IC₅₀ values
Quinazoline DerivativesEGFR3-Bromoaniline (B18343) moietyNanomolar IC₅₀ values

Receptor Binding Assays to Identify Ligand-Receptor Interactions

The imidazole ring is a well-known pharmacophore for various receptors, including imidazoline (B1206853) and sigma receptors. nih.gov Ligands containing an imidazole or imidazoline core structure have demonstrated high affinity for these receptor types. For example, studies on imidazoline receptor ligands have shown that substituents on associated aromatic rings significantly influence binding affinity and selectivity. nih.gov

Similarly, virtual screening and competitive binding assays have identified novel imidazole-containing ligands with high affinity for the Sigma-1 receptor (S1R), with some compounds exhibiting nanomolar binding constants. mdpi.com The specific interactions often involve hydrogen bonding with the imidazole nitrogens and hydrophobic interactions with the appended aryl groups. While no receptor binding data exists for this compound, its structure suggests it could be a candidate for investigation in S1R or imidazoline receptor binding assays.

Cell-Based Assays for Pathway Modulation (non-clinical observations)

In the absence of direct studies, the potential effects of this compound on cellular pathways can be inferred from its potential targets. If the compound acts as a kinase inhibitor, as suggested by its structure, it could modulate numerous signaling pathways critical to cell proliferation, survival, and differentiation. For instance, inhibition of kinases like those in the Src family can impact pathways related to cell growth and migration. nih.gov

Furthermore, imidazole derivatives have been investigated for their antimicrobial properties, indicating they can interfere with essential pathways in bacteria and fungi. nih.gov Cell-based assays on various imidazole compounds have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

The therapeutic potential of a molecule is intrinsically linked to its chemical structure. For a compound like this compound, SAR and SPR studies would involve systematically altering its three main components: the aniline moiety, the imidazole ring, and the methylene (B1212753) linker.

Systematic Modifications at the Aniline Moiety and Halogen Position

The substitution pattern on the aniline ring is a critical determinant of activity in many kinase inhibitors. The position and nature of the halogen can significantly affect binding affinity and selectivity.

Halogen Identity and Position: The bromine atom at the 3-position (meta) of the aniline ring is a common feature in kinase inhibitors. Its electronegativity and size influence interactions within the kinase hinge region. Moving the bromine to the 2-position (ortho) or 4-position (para) would likely alter the binding mode and potency. Replacing bromine with other halogens (e.g., chlorine or fluorine) would modulate the steric and electronic properties, providing a path to optimize activity and physicochemical properties. mdpi.com

Other Substituents: Adding other groups to the aniline ring, such as small alkyl or alkoxy groups, could probe additional binding pockets and improve properties like solubility and metabolic stability.

Exploration of Substituent Effects on the Imidazole Ring

The imidazole ring is crucial for forming key interactions with biological targets. Its properties can be tuned by adding substituents.

N-Substitution: The unsubstituted nitrogen of the imidazole ring can act as a hydrogen bond donor or acceptor. Alkylation at this position, for instance with a methyl group, would block this interaction but could enhance hydrophobic interactions and improve cell permeability.

C-Substitution: Adding substituents at the 4 or 5 positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule. For example, adding a phenyl or methyl group can enhance binding affinity through additional interactions with the target protein. nih.gov

The table below illustrates potential SAR trends based on modifications to related imidazole-based compounds.

Modification SiteSubstituent ChangeGeneral Observed Effect on ActivityRationale
Aniline RingHalogen position (meta vs. para)Significant change in potency/selectivityAlters interaction with hinge-binding region of kinases.
Addition of methoxy/methyl groupsCan increase or decrease activityProbes additional hydrophobic pockets; affects solubility.
Imidazole RingN-methylationVariable; can improve cell penetrationBlocks H-bond donation; increases lipophilicity.
C4/C5 substitution (e.g., phenyl)Often increases potencyProvides additional hydrophobic/pi-stacking interactions. nih.gov
LinkerIncrease length (e.g., ethyl, propyl)Potency is often highly sensitive to lengthOptimizes positioning of aniline and imidazole moieties in binding site. nih.gov

Influence of Linker Length and Flexibility on Molecular Interactions

The single methylene (-CH₂-) group connecting the imidazole and aniline moieties provides a specific distance and degree of flexibility. Altering this linker is a common strategy in drug design.

Length: Extending the linker to an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) chain would increase the distance between the two rings. This could allow the molecule to span larger binding sites or interact with different sub-pockets, potentially changing its target profile or improving potency for an existing target. nih.gov

Flexibility: Introducing rigidity into the linker, for example, by incorporating it into a cyclic structure, could lock the molecule into a more favorable (or unfavorable) conformation for binding. This can lead to an increase in potency and selectivity by reducing the entropic penalty of binding.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Derivatization Strategies for Enhanced Specificity

The core structure of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline offers multiple sites for derivatization to optimize its interaction with biological targets. Future research will likely focus on systematic modifications of both the bromoaniline and imidazole (B134444) rings to improve target specificity and potency.

The bromoaniline ring can be further functionalized through various synthetic methodologies. The bromine atom itself serves as a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. These modifications can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which are critical for optimizing target engagement. Recent research on 3-bromoaniline (B18343) has highlighted its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, underscoring the feasibility of its derivatization. ketonepharma.com

An illustrative summary of potential derivatization strategies is presented in the table below.

Derivatization SiteReaction TypePotential SubstituentsDesired Outcome
Bromoaniline (C3-Br)Suzuki CouplingAryl, HeteroarylEnhanced π-π stacking interactions
Bromoaniline (C3-Br)Sonogashira CouplingAlkynyl groupsIntroduction of rigid linkers
Bromoaniline (Amino-N)AcylationAliphatic and aromatic acyl groupsModulation of hydrogen bonding
Imidazole (N1 or N3)AlkylationAlkyl chains, functionalized alkylsImproved solubility and cell permeability

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. drughunter.comnih.govnih.govresearchgate.netspirochem.comprinceton.edu For this compound, both the bromine atom and the imidazole ring are amenable to bioisosteric substitution to potentially improve efficacy, metabolic stability, and safety profiles.

The bromine atom can be replaced with other halogens (e.g., chlorine or iodine) or with non-classical bioisosteres such as a trifluoromethyl group, a cyano group, or an ethynyl group. nih.gov Each replacement would uniquely alter the compound's electronic and steric properties, potentially leading to improved interactions with the target protein. For instance, replacing bromine with a trifluoromethyl group could enhance metabolic stability and binding affinity.

The imidazole ring can also be substituted with other five-membered heterocycles like triazole, oxadiazole, or pyrazole. drughunter.comnih.govunimore.it These bioisosteres can mimic the hydrogen bonding properties of the imidazole while offering different metabolic profiles and selectivity. drughunter.com The choice of bioisostere would depend on the specific biological target and the desired pharmacological effect.

A table of potential bioisosteric replacements and their rationale is provided below.

Original MoietyBioisosteric ReplacementRationale
BromineChlorineSimilar size, altered electronics
BromineTrifluoromethylIncreased lipophilicity and metabolic stability
Imidazole1,2,3-TriazoleMimics hydrogen bonding, different dipole moment unimore.it
ImidazoleOxadiazoleAmide bond bioisostere, improved metabolic stability nih.gov

Application in the Design of Molecular Probes for Biological Systems

The inherent structural features of this compound make it an attractive candidate for the development of molecular probes. Aniline (B41778) derivatives are known to exhibit fluorescence that is sensitive to their environment, a property that can be exploited for developing fluorescent probes. nih.govacs.orgacs.orgresearchgate.netportlandpress.com The fluorescence of some aniline derivatives shows drastic differences in intensity and lifetime in hydrophobic versus hydrophilic environments, suggesting their potential to probe the microenvironment of biological systems. nih.govacs.org

By strategically modifying the this compound scaffold, for example, by introducing a fluorophore or a specific binding moiety, it is possible to design novel molecular probes for imaging and sensing in biological systems.

The following table outlines potential molecular probe designs based on this scaffold.

Probe TypeDesign StrategyPotential Application
Fluorescent pH sensorAttaching a pH-sensitive fluorophoreImaging pH changes in cellular compartments nih.govecnu.edu.cn
Metal ion sensorIncorporating a metal-chelating groupDetecting specific metal ions in biological fluids
Enzyme activity probeIntroducing a substrate for a specific enzymeMonitoring enzyme activity in real-time

Integration into Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. nih.govnih.govresearchgate.netnih.gov This method relies on screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. This compound, with its distinct bromoaniline and imidazole fragments, is an ideal candidate for inclusion in FBDD libraries.

Brominated fragments are particularly valuable in crystallographic FBDD because the bromine atom can be easily located via anomalous scattering, which helps in determining the binding mode of the fragment. nih.govresearchgate.netlifechemicals.comchembridge.com This information is crucial for the subsequent optimization of the fragment into a potent inhibitor.

The imidazole core is also a common feature in many successful drugs and is a valuable component of fragment libraries due to its ability to form key interactions with biological targets. rollins.edumdpi.comnih.govtci-thaijo.org The combination of a brominated aromatic ring and an imidazole moiety in a single fragment provides two distinct points for potential interaction and subsequent elaboration.

A hypothetical fragment screening campaign could yield the following types of hits.

Fragment HitTarget InteractionPotential for Elaboration
Bromoaniline moietyHydrophobic pocket bindingGrowth towards a more polar region
Imidazole moietyHydrogen bonding with backboneLinking to a nearby hydrophobic pocket
Full fragmentBinds across two sub-pocketsOptimization of the linker and substituents

Advanced Computational Modeling for Predictive Biological Activity

Computational modeling plays a crucial role in modern drug discovery by predicting the biological activity of compounds and guiding their design and optimization. researchgate.netnih.govarticle4pub.com For this compound, a variety of computational techniques can be employed to explore its potential biological activities and guide future experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of derivatives with their biological activity. nih.govnih.govresearchgate.netrjptonline.orgdergipark.org.tr These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on imidazole-containing compounds have successfully used QSAR to identify key structural properties for their biological activity. nih.govnih.govresearchgate.netrjptonline.org

Molecular docking simulations can predict the binding mode of this compound and its derivatives to the active site of a target protein. nih.govresearchgate.netneliti.comsciencescholar.us This information can provide insights into the key interactions that govern binding and guide the design of more potent inhibitors.

The table below summarizes the potential applications of computational modeling for this compound.

Computational MethodApplicationExpected Outcome
QSARPredict biological activity of derivativesIdentification of key structural features for activity
Molecular DockingPredict binding mode to a target proteinUnderstanding of key binding interactions
Molecular DynamicsSimulate the dynamic behavior of the ligand-protein complexAssessment of binding stability and conformational changes

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-bromo-N-(1H-imidazol-2-ylmethyl)aniline, and how is the product characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-bromopropionyl chloride with a substituted aniline precursor (e.g., N-(1H-imidazol-2-ylmethyl)aniline) in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at 60–70°C for 6–8 hours . Characterization typically involves ¹H NMR and ¹³C NMR to confirm structural integrity by matching peaks with literature data (e.g., aromatic protons at δ 6.8–7.5 ppm and imidazole protons at δ 7.1–7.3 ppm) . Purity is assessed via HPLC or LC-MS, with reported purities ≥95% .

Q. What are the key spectroscopic features used to confirm the structure of this compound?

  • Key Data :

  • ¹H NMR : Signals for the imidazole ring (δ 6.9–7.3 ppm), aromatic protons (δ 6.8–7.5 ppm), and the methylene bridge (CH₂, δ 4.2–4.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~281 (calculated for C₁₀H₁₁BrN₃) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent choice, base strength) affect the yield and purity of this compound in nucleophilic substitution reactions?

  • Experimental Design :

  • Solvent Effects : Polar aprotic solvents like DMF or acetonitrile enhance reactivity by stabilizing intermediates, with DMF yielding higher conversions (70–85%) compared to THF (40–50%) .
  • Base Selection : Strong bases (e.g., NaOtBu) improve deprotonation of the imidazole NH, increasing substitution efficiency. Weak bases (K₂CO₃) may require longer reaction times (8–24 hours) .
  • Temperature : Optimal yields (≥80%) are achieved at 60–70°C; higher temperatures (>80°C) risk decomposition .

Q. What are the potential metabolic or degradation pathways of this compound in biological/environmental systems?

  • Degradation Analysis :

  • Bacterial Degradation : Analogous to aniline derivatives, the compound may undergo oxidative cleavage via aniline dioxygenase to form catechol intermediates, which enter the Krebs cycle after further oxidation (Figure 1, ).
  • Abiotic Degradation : Under UV light, the C-Br bond may undergo photolytic cleavage, generating brominated byproducts. Stability studies in aqueous buffers (pH 5–9) can monitor degradation kinetics using LC-MS .

Q. How does bromine substitution on the aniline ring influence the compound’s physicochemical properties and reactivity in structure-activity relationship (SAR) studies?

  • SAR Insights :

  • Electron-Withdrawing Effect : Bromine reduces electron density on the aromatic ring, decreasing basicity of the aniline NH (pKa ~4.5 vs. 4.9 for unsubstituted aniline) and altering binding affinity in receptor-ligand interactions .
  • Steric Effects : The bulky bromine atom may hinder rotational freedom of the imidazole moiety, impacting conformational stability in solution (studied via variable-temperature NMR) .

Contradictions and Limitations

  • Stereochemical Outcomes : notes stereochemical variations in brominated anilines (e.g., (S)-3-Bromo-N-(1-phenylethyl)aniline), but the target compound’s stereochemical stability remains unstudied .
  • Toxicity Data : While aniline derivatives are known for methemoglobinemia ( ), specific toxicity data for this brominated analog are lacking, necessitating further in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.